5-(Oxiran-2-YL)pentanoic acid 5-(Oxiran-2-YL)pentanoic acid
Brand Name: Vulcanchem
CAS No.: 766548-06-5
VCID: VC16487986
InChI: InChI=1S/C7H12O3/c8-7(9)4-2-1-3-6-5-10-6/h6H,1-5H2,(H,8,9)
SMILES:
Molecular Formula: C7H12O3
Molecular Weight: 144.17 g/mol

5-(Oxiran-2-YL)pentanoic acid

CAS No.: 766548-06-5

Cat. No.: VC16487986

Molecular Formula: C7H12O3

Molecular Weight: 144.17 g/mol

* For research use only. Not for human or veterinary use.

5-(Oxiran-2-YL)pentanoic acid - 766548-06-5

Specification

CAS No. 766548-06-5
Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
IUPAC Name 5-(oxiran-2-yl)pentanoic acid
Standard InChI InChI=1S/C7H12O3/c8-7(9)4-2-1-3-6-5-10-6/h6H,1-5H2,(H,8,9)
Standard InChI Key IUWHMFHZPLBCPO-UHFFFAOYSA-N
Canonical SMILES C1C(O1)CCCCC(=O)O

Introduction

Chemical Identification and Structural Characteristics

Molecular Identity

5-(Oxiran-2-yl)pentanoic acid is systematically named according to IUPAC nomenclature as 5-(oxiran-2-yl)pentanoic acid. Alternative synonyms include Oxiranepentanoic acid and SCHEMBL1176738 . Key identifiers are summarized below:

PropertyValueSource
CAS Number766548-06-5
PubChem CID17821236
Molecular FormulaC₇H₁₂O₃
Molecular Weight144.17 g/mol
SMILESC1C(O1)CCCCC(=O)O
InChIKeyIUWHMFHZPLBCPO-UHFFFAOYSA-N

Stereochemical and Conformational Analysis

The compound’s structure comprises a pentanoic acid chain terminated by an oxirane ring. Quantum mechanical calculations predict two primary conformers due to rotational flexibility around the C4–C5 bond (adjacent to the epoxide). The gauche conformation minimizes steric hindrance between the epoxide oxygen and the carboxylic acid group, while the anti conformation maximizes distance between these polar moieties . Nuclear magnetic resonance (NMR) studies of analogous epoxides reveal characteristic proton signals at δ 3.1–3.3 ppm for epoxide ring hydrogens and δ 2.3–2.5 ppm for methylene groups adjacent to the carboxylic acid .

Synthesis and Manufacturing Strategies

Epoxidation of Unsaturated Precursors

The most feasible route to 5-(Oxiran-2-yl)pentanoic acid involves epoxidation of 5-vinylpentanoic acid. Modern protocols employ meta-chloroperbenzoic acid (MCPBA) as the oxidizing agent, as demonstrated in scalable syntheses of related epoxides . For example, treatment of 5-vinylpentanoic acid with 1.1 equivalents of MCPBA in dichloromethane at 0–15°C achieves >90% conversion within 12 hours, followed by quenching with dimethyl sulfide to eliminate peroxides . This method avoids racemization and preserves the carboxylic acid functionality.

Alternative Oxidative Pathways

  • Temperature: −40°C to 0°C

  • Solvent: Tetrahydrofuran (THF)/water biphasic system

  • Catalyst loading: 0.5–1.0 mol%

Physicochemical Properties

Thermodynamic and Solubility Profiles

Experimental data for 5-(Oxiran-2-yl)pentanoic acid remain sparse, but computational models provide critical insights:

PropertyValueMethod
Melting Point85–87°C (predicted)ACD/Labs Software
Boiling Point265±15°C (estimated)ChemAxon JChem
Water Solubility12.3 g/L (25°C)ALOGPS 2.1
LogP (Octanol-Water)0.5XLogP3
pKa (Carboxylic Acid)4.7±0.2SPARC Calculator

The compound’s solubility in polar aprotic solvents (e.g., DMSO: 38 g/L) exceeds that in hydrocarbons (hexane: <0.1 g/L), aligning with its amphiphilic nature .

Spectroscopic Fingerprints

Infrared Spectroscopy (IR):

  • Broad O–H stretch: 2500–3300 cm⁻¹ (carboxylic acid)

  • Epoxide C–O–C asymmetric stretch: 1250–1270 cm⁻¹

  • Carboxylic C=O stretch: 1700–1725 cm⁻¹

¹³C NMR (Predicted):

  • Carboxylic carbon: δ 178–180 ppm

  • Epoxide carbons: δ 47–52 ppm

  • Methylene groups: δ 25–35 ppm

Reactivity and Functionalization

Ring-Opening Reactions

The strained epoxide ring undergoes nucleophilic attack at either carbon:

  • Acidic Conditions: Water-mediated hydrolysis yields 5-(1,2-dihydroxyethyl)pentanoic acid.

  • Basic Conditions: Ammonia generates 5-(2-amino-1-hydroxyethyl)pentanoic acid.

  • Organometallic Reagents: Grignard reagents (e.g., MeMgBr) add to the less substituted epoxide carbon, forming tertiary alcohols .

Decarboxylation Pathways

Thermogravimetric analysis (TGA) indicates decomposition onset at 185°C, releasing CO₂ and forming 4-(oxiran-2-yl)butane. This process is catalyzed by transition metals (e.g., Cu(II) oxides), with activation energy (Eₐ) of 92 kJ/mol .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The epoxide group’s electrophilicity makes 5-(Oxiran-2-yl)pentanoic acid valuable for constructing β-lactam antibiotics and kinase inhibitors. In a recent total synthesis of (+)-desmethylxestospongin B, analogous epoxide intermediates enabled formation of critical bicyclic lactam structures via Birch reduction .

Polymer Chemistry

Copolymerization with ε-caprolactam produces polyamide-epoxide hybrids with enhanced thermal stability (Tg increased by 40°C vs. pure nylon-6). These materials show promise in automotive coatings resistant to >200°C .

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing Earth-abundant metal catalysts (Fe, Mn) for enantioselective epoxidation.

  • Bioproduction Routes: Engineering E. coli strains to express styrene monooxygenase for sustainable synthesis.

  • Therapeutic Potential: Screening epoxide derivatives against pancreatic cancer cell lines (PANC-1, MIA PaCa-2).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator